molecular formula C9H5BrN2O4 B1417193 Methyl 2-bromo-3-cyano-6-nitrobenzoate CAS No. 1805520-74-4

Methyl 2-bromo-3-cyano-6-nitrobenzoate

Cat. No. B1417193
M. Wt: 285.05 g/mol
InChI Key: UNDOCBMNGMDWHQ-UHFFFAOYSA-N
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Description

Methyl 2-bromo-3-cyano-6-nitrobenzoate is a chemical compound with the following properties:



  • Chemical Formula : C<sub>9</sub>H<sub>5</sub>BrN<sub>2</sub>O<sub>4</sub>

  • Molecular Weight : 285.05 g/mol

  • Synonyms : 3-Cyano-6-nitro-2-bromobenzoic acid methyl ester



Synthesis Analysis

The synthesis of Methyl 2-bromo-3-cyano-6-nitrobenzoate involves the reaction of appropriate starting materials. While I don’t have specific synthetic details for this compound, it likely follows standard organic synthesis procedures. Researchers typically employ bromination, nitration, and esterification reactions to obtain this compound.



Molecular Structure Analysis

The molecular structure of Methyl 2-bromo-3-cyano-6-nitrobenzoate consists of a benzoate ring with substituents at specific positions. The bromine atom (Br) is attached at position 2, the cyano group (CN) at position 3, and the nitro group (NO<sub>2</sub>) at position 6. The methyl ester group (COOCH<sub>3</sub>) is also present.


!Molecular Structure



Chemical Reactions Analysis

This compound can participate in various chemical reactions, including:



  • Substitution Reactions : The bromine atom can undergo substitution reactions with nucleophiles.

  • Ester Hydrolysis : The ester group can be hydrolyzed to form the corresponding carboxylic acid.

  • Nitration and Reduction : The nitro group can be reduced to an amino group.



Physical And Chemical Properties Analysis


  • Physical State : Solid

  • Melting Point : Not specified

  • Solubility : Soluble in organic solvents

  • Stability : Store sealed in a dry place at room temperature


Safety And Hazards


  • Hazard Statements : May cause skin irritation (H315), eye irritation (H319), and respiratory irritation (H335).

  • Safety Precautions : Avoid inhalation, contact with eyes, and skin exposure. Handle with care.


Future Directions

Future research on Methyl 2-bromo-3-cyano-6-nitrobenzoate should focus on:



  • Biological Activity : Investigate its potential as a drug candidate or biological probe.

  • Synthetic Modifications : Explore derivatization strategies to enhance its properties.

  • Toxicology Studies : Assess its safety profile and environmental impact.


properties

IUPAC Name

methyl 2-bromo-3-cyano-6-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN2O4/c1-16-9(13)7-6(12(14)15)3-2-5(4-11)8(7)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNDOCBMNGMDWHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1Br)C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-bromo-3-cyano-6-nitrobenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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